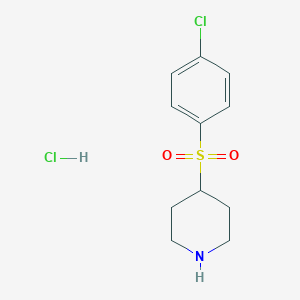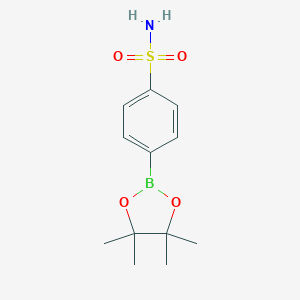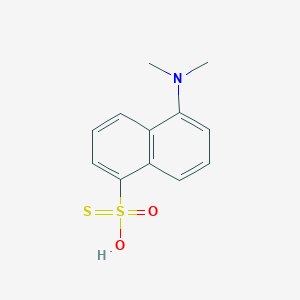
5-Dimethylamino-1-naphthalenethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylamino-1-naphthalenethiosulfonate (DANTES) is a fluorescent probe that is widely used in biochemical and physiological studies. It is a synthetic compound that was first introduced in the 1990s and has since become an essential tool for researchers in various fields.
Wirkmechanismus
5-Dimethylamino-1-naphthalenethiosulfonate is a fluorescent probe that binds to thiol groups on proteins and other biomolecules. The binding of 5-Dimethylamino-1-naphthalenethiosulfonate results in a shift in the fluorescence emission spectrum, which can be used to monitor changes in protein conformation and activity.
Biochemische Und Physiologische Effekte
5-Dimethylamino-1-naphthalenethiosulfonate has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It has been used to label proteins in live cells without affecting their function or localization.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Dimethylamino-1-naphthalenethiosulfonate in lab experiments include its high sensitivity and specificity for thiol groups, its compatibility with live cell imaging, and its low toxicity. The limitations of using 5-Dimethylamino-1-naphthalenethiosulfonate include its limited photostability and the potential for nonspecific binding to other biomolecules.
Zukünftige Richtungen
There are several future directions for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in scientific research. One potential application is in the development of new probes for specific biomolecules, such as reactive oxygen species and lipid signaling molecules. Another direction is in the development of new imaging techniques that combine 5-Dimethylamino-1-naphthalenethiosulfonate with other fluorescent probes to provide more detailed information about cellular processes. Finally, there is potential for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in clinical applications, such as in the development of diagnostic tools for diseases that involve changes in protein conformation or activity.
Synthesemethoden
The synthesis of 5-Dimethylamino-1-naphthalenethiosulfonate involves a reaction between 5-nitro-1-naphthalenethiol and dimethylamine. The reaction is catalyzed by a base such as sodium hydroxide and takes place in a solvent such as methanol. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Dimethylamino-1-naphthalenethiosulfonate is used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. It is commonly used in cell biology to study the localization and dynamics of proteins in live cells. 5-Dimethylamino-1-naphthalenethiosulfonate is also used in neuroscience to study the activity of neurons and the release of neurotransmitters.
Eigenschaften
CAS-Nummer |
111076-74-5 |
|---|---|
Produktname |
5-Dimethylamino-1-naphthalenethiosulfonate |
Molekularformel |
C12H13NO2S2 |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
5-hydroxysulfonothioyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2S2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
LJPZZGIOJRRNBP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O |
Andere CAS-Nummern |
111076-74-5 |
Synonyme |
5-dimethylamino-1-naphthalene thiosulfonate 5-dimethylamino-1-naphthalenethiosulfonate DANTS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



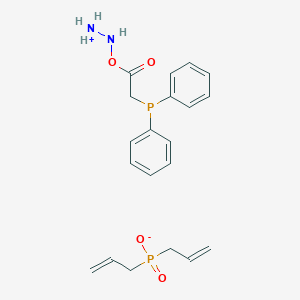
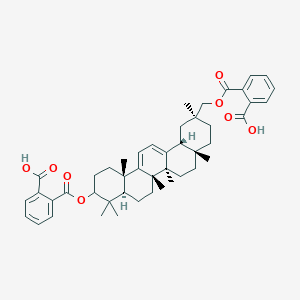
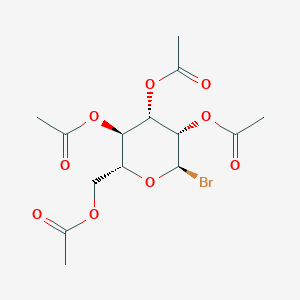
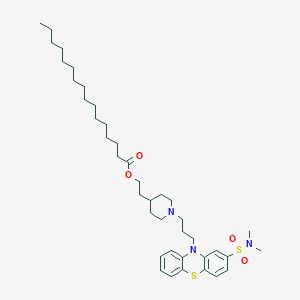
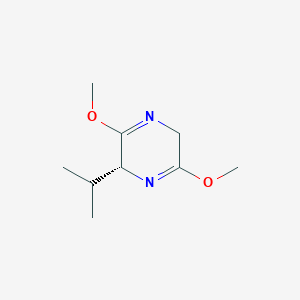
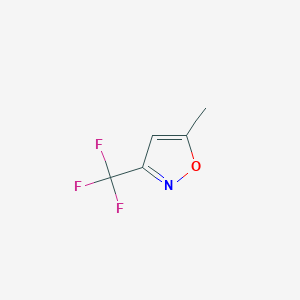
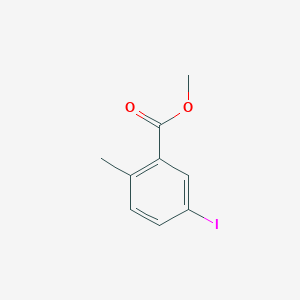
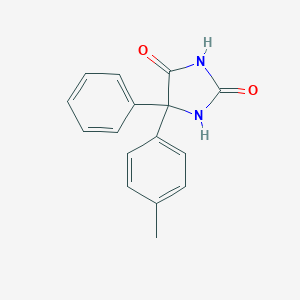
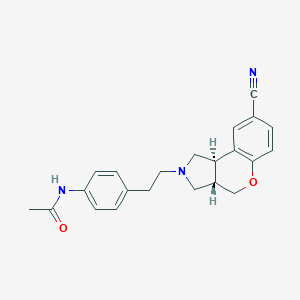
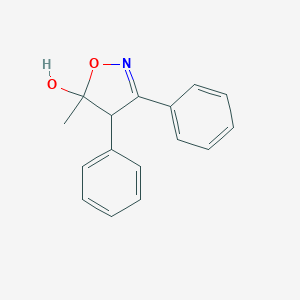
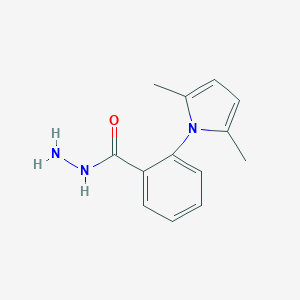
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
